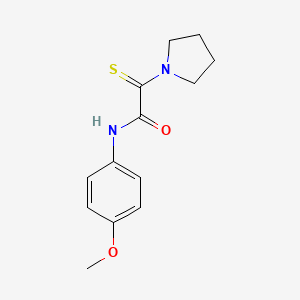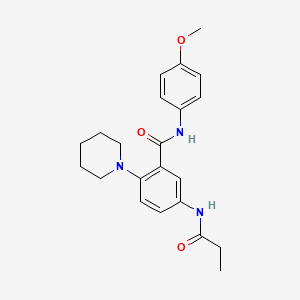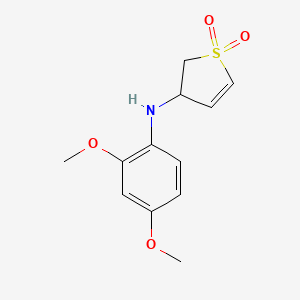
N-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide, commonly known as MPPT, is a chemical compound with potential applications in scientific research. MPPT is a thioxoamide derivative of pyrrolidine, which makes it a unique compound with distinct properties.
Wirkmechanismus
The mechanism of action of MPPT involves the inhibition of DAT, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By inhibiting DAT, MPPT increases the availability of dopamine in the synapses, leading to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT are primarily related to its ability to increase dopamine levels in the brain. Studies have shown that MPPT can enhance locomotor activity in mice, indicating its potential as a stimulant. Additionally, MPPT has been shown to increase the release of norepinephrine and serotonin in the brain, which may contribute to its effects on mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPT in lab experiments is its selectivity for DAT inhibition. This property makes it a useful tool in studying the role of dopamine in various neurological disorders. However, one of the limitations of MPPT is its potential for off-target effects. MPPT has been shown to interact with other proteins besides DAT, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPPT. One potential avenue is the development of more selective DAT inhibitors based on the structure of MPPT. Additionally, further studies are needed to elucidate the effects of MPPT on other neurotransmitter systems and to determine its potential therapeutic applications in neurological disorders. Finally, more research is needed to understand the long-term effects of MPPT on brain function and behavior.
Conclusion:
In conclusion, MPPT is a unique chemical compound with potential applications in scientific research. Its ability to selectively inhibit DAT makes it a useful tool in studying the role of dopamine in various neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of MPPT and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MPPT has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that MPPT can act as a selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. This property of MPPT makes it a useful tool in studying the role of dopamine in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-pyrrolidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-6-4-10(5-7-11)14-12(16)13(18)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASBLJPNDHSAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4194350.png)
![3-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194364.png)
![4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4194374.png)
![N-[2-(4-morpholinyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4194377.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4194387.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)
![N-allyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4194394.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4194420.png)
![2-(3-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4194427.png)